N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxine core, sulfonamide linkage, and substituted phenyl and pyridine groups. The molecular formula is C19H22N2O3S, with a molecular weight of approximately 358.46 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its effects on various biological systems, notably its interaction with receptor proteins and potential therapeutic applications.
- Receptor Modulation : The compound has been shown to modulate receptor protein tyrosine kinases such as c-fms and c-kit. These receptors are involved in various cellular processes including proliferation and differentiation .
- Cardiovascular Effects : In studies involving isolated rat heart models, derivatives of sulfonamides have been indicated to affect perfusion pressure and coronary resistance, suggesting a potential role in cardiovascular regulation .
Case Studies
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Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner compared to controls .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound 1 (Benzenesulfonamide) 0.001 Moderate decrease Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) 0.001 Significant decrease - Enzyme Inhibition Studies : The anti-diabetic potential was assessed through α-glucosidase enzyme inhibitory studies. The synthesized compounds exhibited varying degrees of inhibition, indicating their potential as therapeutic agents for diabetes management .
Pharmacological Applications
The compound's ability to interact with biological targets suggests several pharmacological applications:
- Antidiabetic Agents : Given its inhibitory effects on α-glucosidase, it may serve as a lead compound for developing new antidiabetic drugs.
- Cardiovascular Therapeutics : Its impact on perfusion pressure highlights its potential in treating cardiovascular diseases.
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,20-9-10-21-22(16-20)28-15-14-27-21)24(17-19-8-4-5-12-23-19)13-11-18-6-2-1-3-7-18/h1-10,12,16H,11,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUTUGEPAXUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.